Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate
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Overview
Description
Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-chlorobenzo[c]isoxazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar chemical properties but different biological activities.
7-Chlorobenzo[c]isoxazole: The parent compound without the ester group, used as a precursor in the synthesis of Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H6ClNO3 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 7-chloro-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-5-3-2-4-6(10)7(5)11-14-8/h2-4H,1H3 |
InChI Key |
BDHADJWJLKRWPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NO1)Cl |
Origin of Product |
United States |
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